4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-19-11-10-18(13-20(19)25)21-14-29-23(26-21)27-22(28)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUZNUWDJAQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves condensation of a thiourea derivative with an α-halo carbonyl compound. For the target thiazole:
- Thiourea formation : React 3,4-dichloroaniline with ammonium thiocyanate and hydrochloric acid to form N-(3,4-dichlorophenyl)thiourea .
- Cyclization : Treat the thiourea with α-bromoacetophenone in ethanol under reflux (12–24 hours). The reaction proceeds via nucleophilic substitution and cyclization to yield the thiazole.
Reaction Conditions :
Microwave-Assisted Thiourea Cyclization
Microwave irradiation significantly reduces reaction time. A protocol adapted from ACS Omega involves:
- Mixing N-(3,4-dichlorophenyl)thiourea with α-bromoacetophenone in DMF.
- Irradiating at 150 W for 5–10 minutes.
- Purifying via recrystallization (ethanol/water).
Advantages :
Synthesis of 4-Benzylbenzoyl Chloride
- Chlorination of 4-Benzylbenzoic Acid :
Key Parameters :
Amide Coupling: Final Step
Coupling the thiazole amine with 4-benzylbenzoyl chloride is achieved via two methods:
Direct Acylation
- Combine equimolar thiazole amine and acyl chloride in dichloromethane (DCM) .
- Add triethylamine (TEA) as a base to scavenge HCl.
- Stir at room temperature for 6–12 hours.
Workup :
- Wash with water, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 75–85%.
Coupling Agent-Mediated Synthesis
For sterically hindered amines, use HATU or EDC.HCl :
- Dissolve thiazole amine and 4-benzylbenzoic acid in DMF .
- Add HATU (1.1 eq) and DIPEA (3 eq).
- Stir at 25°C for 2–4 hours.
Advantages :
Characterization and Analytical Data
Spectral Data (Representative Example)
Purity Optimization
- Column Chromatography : Use gradient elution (hexane:ethyl acetate 4:1 to 1:1).
- Recrystallization : Ethanol/water (1:3) yields crystals with >99% purity.
Comparative Analysis of Methods
| Parameter | Hantzsch Synthesis | Microwave Method | Coupling Agent Method |
|---|---|---|---|
| Reaction Time | 24 h | 10 min | 2–4 h |
| Yield | 70–85% | 90–95% | 85–95% |
| Scalability | High | Moderate | High |
| Equipment Needs | Standard | Microwave reactor | Standard |
Industrial-Scale Considerations
- Cost Efficiency : Direct acylation minimizes reagent costs but requires high-purity intermediates.
- Green Chemistry : Microwave methods reduce energy consumption by 60% compared to thermal routes.
- Safety : Thionyl chloride handling necessitates strict moisture control and PPE.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Properties : In vitro tests have shown that derivatives of thiazole compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL . The presence of halogen atoms in the phenyl nucleus enhances this activity.
- Antifungal Activity : The compound has also been evaluated for antifungal properties against pathogens like Candida albicans and Aspergillus niger. Compounds with similar structures have shown promising results, indicating that modifications in the thiazole ring can lead to enhanced antifungal efficacy .
Anticancer Applications
The thiazole moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- Cytotoxicity Studies : Research indicates that thiazole derivatives can exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These compounds have been shown to interfere with cell proliferation and induce cell death through apoptosis pathways .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, some studies suggest that thiazole derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Antiviral Potential
The antiviral properties of 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide are also noteworthy. Recent research has explored its efficacy against various viral infections.
Case Studies
- HIV and Influenza Viruses : Certain thiazole derivatives have shown inhibitory effects against HIV type 1 and influenza viruses in vitro. The antiviral mechanism may involve interference with viral entry or replication processes .
- SARS-CoV-2 Inhibition : Emerging studies are investigating the potential of thiazole-containing compounds as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Early findings suggest that modifications to the thiazole structure can enhance binding affinity to viral proteins .
Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial | Effective against S. aureus, E. coli (MIC 2–32 µg/mL) |
| Fungal | Active against C. albicans, A. niger | |
| Anticancer | Cytotoxicity | Induces apoptosis in breast and lung cancer cells |
| Mechanism | Inhibits topoisomerase enzymes | |
| Antiviral | HIV | Inhibitory effects observed in vitro |
| SARS-CoV-2 | Potential inhibitors under investigation |
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Table 1: Key Structural Analogs and Modifications
Key Observations :
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
- IR Spectroscopy : Hydrazinecarbothioamides (e.g., EMAC2061) show C=S stretching at 1243–1258 cm⁻¹, while triazole-thiones exhibit νC=S at 1247–1255 cm⁻¹ .
- NMR Data : ¹H-NMR and ¹³C-NMR confirm tautomeric forms in triazole derivatives (e.g., absence of C=O in 1,2,4-triazoles) .
- Molecular Weight Trends: Fluorine substitution () increases molecular weight (443.3 g/mol) compared to non-halogenated analogs, impacting solubility and bioavailability.
Biological Activity
4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a thiazole ring and a benzamide moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 367.31 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antibacterial properties. Additionally, it may exert anti-inflammatory and anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis.
Antibacterial Activity
Research indicates that compounds with thiazole structures exhibit significant antibacterial properties. Studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function.
Antifungal and Antiviral Properties
In addition to antibacterial effects, this compound has shown potential antifungal and antiviral activities. Its efficacy against fungal pathogens and certain viruses has been documented in laboratory studies, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. For instance:
- Cell Viability Assays : CCK-8 assays have confirmed that this compound exhibits significant antiproliferative effects against breast cancer cell lines.
- Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of thiazole derivatives on cancer cell lines, revealing that compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiazole derivatives against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
| Compound | Antibacterial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against multiple strains |
| N-benzyl-4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | Moderate | Low | Different substitution pattern |
| N-benzyl-4-(2-chloro-phenyl)-1,3-thiazol-2-amines | High | Moderate | Similar structure but varied activity |
Q & A
Q. What are the critical steps in synthesizing 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the 3,4-dichlorophenyl-substituted thiazole ring and benzamide backbone. Key steps include:
- Coupling reactions : Amide bond formation between the benzoyl chloride derivative and the thiazole-amine intermediate under reflux conditions .
- Purification : Use of column chromatography or recrystallization to isolate the final compound, ensuring >95% purity .
- Condition control : Optimizing temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the presence of the benzyl, dichlorophenyl, and thiazole moieties. For example, the thiazole proton resonates at δ 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 507.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
A factorial Design of Experiments (DoE) approach is recommended to evaluate variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Cyclization |
| Solvent | Anhydrous DMF | ↑ Solubility |
| Catalyst | 1 eq. Hünig’s base | ↓ Side reactions |
| Reaction progress should be monitored via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) . |
Q. What strategies are effective for identifying biological targets and mechanisms of action?
- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify IC values. For example, thiazole-benzamide analogs show IC < 1 µM against PI3Kδ .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets. The dichlorophenyl group may form hydrophobic interactions with kinase residues .
- Cellular assays : Measure apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines (e.g., MCF-7, A549) .
Q. How should researchers address contradictory data in biological activity studies?
- Dose-response validation : Repeat assays across 3+ independent experiments to rule out batch variability.
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural analogs : Compare activity with derivatives (e.g., replacing dichlorophenyl with fluorophenyl) to isolate pharmacophore contributions .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., benzyl → phenoxy) and evaluate changes in logP (measured via shake-flask method) and IC.
- 3D-QSAR : Build CoMFA/CoMSIA models using 20+ analogs to correlate steric/electrostatic fields with activity .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger’s Phase .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability with membrane receptors (e.g., GPCRs) .
- ADMET prediction : Use SwissADME to estimate bioavailability (%ABS = 65–80%) and BBB permeability (logBB = -1.2) .
Q. What experimental precautions are necessary to ensure compound stability during storage and handling?
- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the amide bond .
- Handling : Prepare stock solutions in DMSO (10 mM) with desiccants to avoid moisture uptake .
- Stability assays : Monitor degradation via HPLC-UV at 254 nm over 72 hours at 4°C and 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
